molecular formula C18H24N8O B12220157 4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12220157
M. Wt: 368.4 g/mol
InChI Key: FNAWVXRKIYHPQY-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex heterocyclic compound. It features a unique structure that combines cyclopropyl, triazolo, pyrimidinyl, and piperidinyl moieties, making it a subject of interest in medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves transamidation, nucleophilic addition with nitrile, and subsequent condensation.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production. Additionally, late-stage functionalization of triazolo pyridine further demonstrates its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and p-toluenesulfonic acid . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts.

Major Products

Scientific Research Applications

4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes and receptors, disrupting their normal function. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its unique combination of structural features, which confer a broad range of biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C18H24N8O

Molecular Weight

368.4 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C18H24N8O/c1-11-12(2)21-17-19-10-20-26(17)16(11)24-8-6-13(7-9-24)15-22-23(3)18(27)25(15)14-4-5-14/h10,13-14H,4-9H2,1-3H3

InChI Key

FNAWVXRKIYHPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C

Origin of Product

United States

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